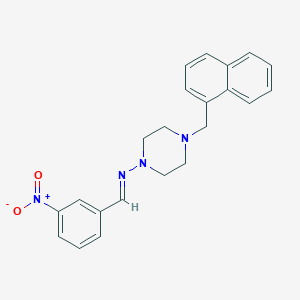

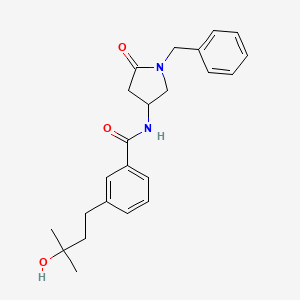

![molecular formula C18H13N3OS B5509152 6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)

6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to the specified chemical structure involves multiple steps, including the formation of 1,2,4-triazole-3(5)-thiol derivatives and their subsequent reaction with different aldehydes or isocyanates. One method reported involves the condensation of 3-aryl-5-mercapto-1,2,4-triazoles with chloroacetic acid and appropriate aromatic aldehydes in acetic acid and acetic anhydride in the presence of anhydrous sodium acetate, leading to thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones (Tozkoparan et al., 1999).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray crystallography, NMR (nuclear magnetic resonance), and mass spectrometry. For instance, the structure of a similar compound, "6-(2-Fluorobenzylidene)-2-[1-(2-fluoro-4-biphenyl)ethyl]thiazolo[3,2-b][1,2,4]triazol-5(6H)-one," was elucidated, showing a planar thiazolo[3,2-b][1,2,4]triazole system with bifurcated C-H...O, C-H...N, and C-H...F interactions (Köysal et al., 2004).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including Michael addition, which leads to the formation of derivatives with enhanced biological activities. For example, Michael addition of cyclic secondary amines to thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones yielded compounds with significant anti-inflammatory activities (Tozkoparan et al., 1999).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of these compounds are influenced by their molecular structure. However, specific studies detailing these properties for the exact compound were not found in the current search. Generally, the physical properties of such compounds are studied using analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thiazolo[3,2-b][1,2,4]triazole derivatives, are affected by their functional groups and the electronic nature of the substituents. These compounds have shown to possess good antimicrobial and antifungal activities, attributed to the presence of the thiazolo[3,2-b][1,2,4]triazole moiety and the specific substituents (Suresh et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

A series of compounds related to "6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one" have been synthesized and tested for antimicrobial activities. These compounds have shown significant biological activity against various microorganisms, including bacteria and fungi. For example, novel thiazolo-triazole derivatives have demonstrated potent antimicrobial activity, suggesting their utility in addressing microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013). Similarly, antimicrobial evaluations of certain triazole derivatives revealed moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017).

Anti-inflammatory Activities

Research into thiazolo-triazole derivatives has also highlighted their potential anti-inflammatory activities. For instance, studies on thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their novel Michael addition products have shown that these compounds can exhibit higher anti-inflammatory activity compared to some traditional anti-inflammatory drugs, without causing significant gastric reactions, indicating their potential as safer anti-inflammatory agents (Tozkoparan et al., 2001).

Anticancer Activities

Some members of the thiazolo-triazole family have been investigated for their potential anticancer properties. A study on thiazolo-triazole derivatives synthesized employing multi-step reactions found that some compounds exhibited excellent anticancer properties at certain concentrations, suggesting their utility in cancer research and potential therapeutic applications (Holota et al., 2021).

Eigenschaften

IUPAC Name |

(6Z)-6-[(4-methylphenyl)methylidene]-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS/c1-12-7-9-13(10-8-12)11-15-17(22)21-16(19-20-18(21)23-15)14-5-3-2-4-6-14/h2-11H,1H3/b15-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGSWMSFIXCDLM-PTNGSMBKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5509078.png)

![4-[(4-methoxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5509082.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)

![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)

![N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5509117.png)

![2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5509118.png)

![9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509167.png)

![2,2'-(thioxomethylene)bis[N-(3-methylphenyl)hydrazinecarbothioamide]](/img/structure/B5509169.png)

![2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5509180.png)